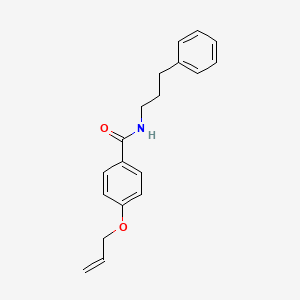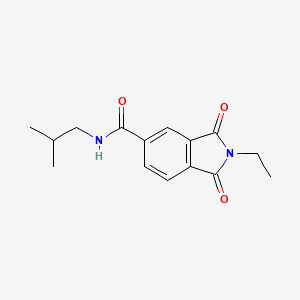![molecular formula C17H21N3O2S B4404419 2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide
Descripción general
Descripción
2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide, also known as CTMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in the body. For example, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Some of the key effects of this compound are:
1. Reduction of oxidative stress: this compound has been found to reduce oxidative stress in the body by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
2. Inhibition of inflammation: this compound has been found to inhibit inflammation in the body by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide has several advantages and limitations for lab experiments. Some of the key advantages of this compound are:
1. High purity: this compound can be synthesized with high purity, which makes it useful for lab experiments that require precise control over the chemical composition of the compound.
2. Wide range of biological activities: this compound exhibits a wide range of biological activities, which makes it useful for studying various cellular and molecular processes.
3. Low toxicity: this compound has been found to have low toxicity in animal studies, which makes it safe for use in lab experiments.
Some of the limitations of this compound are:
1. Limited availability: this compound is not widely available and can be difficult to obtain in large quantities.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain lab experiments.
3. Lack of clinical data: There is limited clinical data on the safety and efficacy of this compound, which makes it difficult to translate the findings of lab experiments to clinical practice.
Direcciones Futuras
There are several future directions for the study of 2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide. Some of the key areas of research are:
1. Development of analogs: The synthesis of analogs of this compound with improved biological activities and pharmacokinetic properties is an area of active research.
2. Clinical trials: The conduct of clinical trials to evaluate the safety and efficacy of this compound in humans is an important future direction.
3. Mechanistic studies: The elucidation of the molecular mechanisms underlying the biological activities of this compound is an important area of research that could lead to the development of new therapeutic strategies.
4. Application in drug discovery: The use of this compound as a tool in drug discovery is an area of active research that could lead to the identification of new targets for therapeutic intervention.
In conclusion, this compound is a synthetic compound that exhibits a range of biological activities and has potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Aplicaciones Científicas De Investigación
2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities that make it useful in various fields such as pharmacology, biochemistry, and neuroscience. Some of the key scientific research applications of this compound are:
1. Neuroprotection: this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anticancer activity: this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has been studied for its potential use in the treatment of various types of cancer.
3. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(3-cyclohexyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-18-15(21)11-23-17-19-14-10-6-5-9-13(14)16(22)20(17)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIQUHARKOCGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)

![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)